molecular formula C15H20N4O2S B1678567 PBD-150

PBD-150

カタログ番号: B1678567
分子量: 320.4 g/mol
InChIキー: FZQXMGLQANXZRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

PBD-150の合成は、市販の出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、3,4-ジメトキシアニリンとチオホスゲンを反応させて対応するイソチオシアネートを生成することです。 この中間体を次に3-(1H-イミダゾール-1-イル)プロピルアミンと反応させてthis compoundを得ます .

工業生産方法

This compoundの工業生産方法は、公的領域では十分に文書化されていません。合成は通常、再結晶やクロマトグラフィーなどの精製工程を含む標準的な有機合成技術を採用して、高純度レベルを実現します。

化学反応の分析

反応の種類

PBD-150は、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはチオールを生成する可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

科学的研究の応用

Alzheimer's Disease Research

PBD-150 has been extensively studied for its potential to treat Alzheimer’s disease. Research indicates that it can significantly lower levels of pyroglutamate-modified amyloid-β peptides in the brains of transgenic mouse models. This reduction correlates with improved learning and memory capabilities in these animals .

Case Study:
In a study involving transgenic mice, administration of this compound resulted in a marked decrease in amyloid plaque formation and improved performance in memory tasks compared to control groups .

Neuroprotection Studies

The neuroprotective properties of this compound extend beyond amyloid inhibition. The compound's ability to modulate neuronal signaling pathways suggests potential applications in other neurodegenerative conditions where glutaminyl cyclase plays a role .

Research Findings:
this compound has shown promise in reducing neuroinflammation and oxidative stress markers in neuronal cell cultures, indicating its broader applicability in neuroprotection .

Development of Diagnostic Tools

Recent advancements have led to the development of radiolabeled versions of this compound for use as PET imaging agents. The synthesis of [11C]PBD150 allows for non-invasive imaging of glutaminyl cyclase activity in vivo, providing insights into disease progression and therapeutic efficacy in Alzheimer’s patients .

Table: Comparison of this compound with Other Glutaminyl Cyclase Inhibitors

CompoundKi Value (nM)Application AreaReference
This compound490Alzheimer's Disease ,
PQ91260Alzheimer's Disease
Novel Inhibitor A<10Alzheimer's Disease

作用機序

PBD-150は、酵素グルタミニルシクラーゼを阻害することによって効果を発揮します。この阻害は、アルツハイマー病の病因に関与するピログルタミン酸含有アミロイドβペプチドの形成を防ぎます。 この化合物は酵素の活性部位に結合し、その触媒活性を阻害し、それによって神経毒性ペプチドの産生を減少させます .

類似化合物との比較

類似化合物

ユニークさ

PBD-150は、グルタミニルシクラーゼの特異的な阻害によってユニークであり、これは神経変性疾患の研究と潜在的な治療に特に価値があります。 他のピロロベンゾジアゼピンとは異なり、this compoundの主な用途はアミロイドβペプチドの形成の阻害であり、抗腫瘍特性のために主に使用されるアントラマイシンやシビロマイシンなどの化合物とは異なります .

生物活性

PBD-150 is a small molecule inhibitor specifically targeting human glutaminyl cyclase (hQC), an enzyme implicated in the amyloidogenic process associated with neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic implications in treating various nervous system disorders.

Chemical Structure and Properties

  • Molecular Formula : C15H20N4O2S
  • CAS Registry Number : 790663-33-1
  • Mechanism of Action : this compound functions as a glutaminyl-peptide cyclotransferase inhibitor, which inhibits the formation of neurotoxic pyroglutamic acid-containing peptides from β-amyloid precursors, thus potentially mitigating neurotoxicity and aggregation associated with AD .

Inhibition of Glutaminyl Cyclase

This compound exhibits a potent inhibitory effect on hQC, with a reported inhibition constant (KiK_i) of 0.49 µM, making it one of the more effective inhibitors identified for this target . The inhibition of hQC is crucial as it prevents the cyclization of N-terminal glutamine or glutamic acid residues in β-amyloid peptides, which is a significant step in the formation of neurotoxic aggregates .

Mechanistic Insights

Recent studies have elucidated the binding interactions between this compound and hQC. Structural analyses revealed that this compound binds to the active site of hQC, preventing substrate access and subsequent catalysis. This binding mode is critical for its function as an inhibitor and provides a framework for the design of more potent analogs .

Efficacy in Preclinical Models

In preclinical studies, this compound has demonstrated significant neuroprotective effects. For instance, in vivo models of Huntington's disease have shown that compounds similar to this compound can reduce neurodegeneration and improve cognitive function .

Comparative Studies

A comparative analysis of this compound with other hQC inhibitors such as SEN177 indicated that while both compounds exhibit similar KiK_i values, their pharmacological profiles differ. SEN177 has shown promising results in models beyond AD, suggesting that this compound may have a narrower therapeutic window .

Data Summary Table

CompoundTarget EnzymeKiK_i (µM)Therapeutic AreaStatus
This compoundHuman Glutaminyl Cyclase0.49Alzheimer's DiseaseDiscontinued
SEN177Human Glutaminyl Cyclase0.020Alzheimer's Disease & Huntington's DiseaseActive

特性

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXMGLQANXZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PBD-150
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PBD-150
Reactant of Route 3
Reactant of Route 3
PBD-150
Reactant of Route 4
PBD-150
Reactant of Route 5
Reactant of Route 5
PBD-150
Reactant of Route 6
Reactant of Route 6
PBD-150

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。